3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
描述
属性
IUPAC Name |
7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUVDZHELKPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core
Starting Materials: Thiophene-2-carboxylic acid, urea, and appropriate catalysts.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thienopyrimidinone core.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Structure and Composition
- Molecular Formula : C19H12F2N2OS
- Molecular Weight : 354.38 g/mol
- CAS Number : 1105211-87-7
The presence of fluorine atoms in the structure enhances lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against various strains of bacteria and mycobacteria. Its mechanism of action is believed to involve inhibition of key enzymes essential for bacterial cell wall biosynthesis, which disrupts cell growth and replication.
Case Study: Antitubercular Activity
A notable case study demonstrated that derivatives similar to 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited potent antitubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to standard treatments like Rifampicin .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that specific substitutions on the phenyl rings significantly influence biological activity. For instance, the incorporation of electron-withdrawing groups enhances potency against bacterial strains. Compounds with a flexible side chain containing a phenyl ring have been found to exhibit improved antimicrobial effects .
作用机制
The mechanism of action of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Comparison with Structurally Related Thienopyrimidinone Derivatives
The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Anticancer Activity
- The target compound’s fluorinated benzyl groups are hypothesized to improve EGFR inhibition compared to non-fluorinated analogs like 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (IC₅₀ = 0.8 µM against VEGFR-2) .
- In contrast, hydroxylated analogs (e.g., 1b) show reduced cellular uptake due to higher polarity but retain moderate activity in melanin synthesis assays .
Enzyme Inhibition
- The PDE7 inhibitor 28e (7-substituted thienopyrimidinone) demonstrates nanomolar potency (IC₅₀ = 9 nM) , highlighting the importance of substituent positioning. The target compound’s 3,7-difluoro configuration may similarly enhance kinase selectivity.
- Trifluoromethyl derivatives (e.g., ) exhibit enhanced binding to hydrophobic enzyme pockets, though their larger size may reduce solubility.
Antifungal and Antimicrobial Activity
- Thienopyrimidinones with alkyl or halogen substituents, such as 2-(2,4-dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, show antifungal activity via membrane disruption . The target compound’s fluorination may confer similar advantages but with improved pharmacokinetics.
Structure-Activity Relationship (SAR) Insights
- Fluorination : Fluorine atoms at meta positions (as in the target compound) balance electronic effects and steric demand, optimizing receptor binding and metabolic resistance .
- Substituent Position : Activity is highly sensitive to substitution patterns. For example, 6-substituted derivatives (e.g., 1b) lose PDE7 inhibition, while 7-substituted analogs (e.g., 28e) retain potency .
- Hydrophobic vs. Polar Groups: Nonpolar groups (e.g., trifluoromethyl, benzyl) enhance membrane permeability but may reduce solubility, whereas hydroxyl or methoxy groups improve aqueous solubility at the cost of metabolic stability .
生物活性
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential anti-cancer properties.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that related thienopyrimidines can inhibit protein tyrosine phosphatases (PTP1B), which are implicated in insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose tolerance in diabetic models .
Anti-Cancer Potential
The compound has been evaluated for its anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anti-cancer agent .
Study on Enzyme Selectivity
A detailed study conducted on a series of thienopyrimidine derivatives found that modifications at specific positions significantly affected their selectivity and potency against various kinases. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.92 | PTP1B |
| Compound B | 1.7 | CSF1R |
| Compound C | 0.5 | EGFR |
Pharmacokinetic Profile
Pharmacokinetic studies revealed that derivatives of thieno[3,2-d]pyrimidines possess favorable absorption and distribution characteristics. For instance, one study reported a bioavailability of around 10% in rat models following oral administration, which is promising for future therapeutic applications .
常见问题
Q. Example Protocol :
- Step 1 : Condensation of 2-aminothiophene-3-carboxylate with urea in acetic acid yields the thienopyrimidinone core.
- Step 2 : Alkylation at position 3 using 3-fluorobenzyl bromide in DMF with K₂CO₃.
- Step 3 : Suzuki coupling at position 7 with 3-fluorophenylboronic acid using Pd(PPh₃)₄ .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, the pyrimidinone proton appears as a singlet near δ 9.5 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1678–1687 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₃F₂N₂OS: 383.0764; observed: 383.0768) .
- X-ray Crystallography : Confirms 3D structure and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .
How can structure-activity relationship (SAR) studies optimize PDE7 inhibitory activity?
Answer:
Methodology :
- Positional Modifications : Systematic substitution at positions 3, 6, and 7 (e.g., replacing 3-fluorobenzyl with cyclopentylamino groups enhances PDE7 affinity) .
- Enzyme Assays : Measure IC₅₀ values using recombinant PDE7 isoforms. For example, compound 28e (IC₅₀ = 1.2 nM) shows >100-fold selectivity over PDE4 .
- Computational Modeling : Docking into PDE7’s catalytic pocket (e.g., Glide or AutoDock) identifies key interactions (e.g., hydrogen bonds with Gln413) .
Q. SAR Insights :
- 3-Substituents : Bulky groups (e.g., benzyl) improve potency by filling hydrophobic pockets.
- 7-Substituents : Electron-withdrawing groups (e.g., F) enhance π-stacking with Phe416 .
How to resolve contradictions in biological activity data across different assays?
Answer:
Case Example : A compound may show PDE7 inhibition (nanomolar IC₅₀) but weak antiplasmodial activity (micromolar IC₅₀) .
Approach :
- Assay Validation : Confirm assay conditions (e.g., ATP concentration, incubation time) and cell line viability (e.g., use Mosmann’s MTT assay ).
- Off-Target Profiling : Screen against related targets (e.g., PDE families, kinase panels) to identify cross-reactivity .
- Physicochemical Analysis : Assess solubility (e.g., PBS buffer) and membrane permeability (Caco-2 assay) to rule out pharmacokinetic artifacts .
What computational strategies predict binding modes to enzymes like PDE7 or tyrosinase?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into PDE7 (PDB: 3ECN) or tyrosinase (PDB: 2Y9X) active sites. Key interactions:
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD < 2 Å) .
How to design in vitro assays for evaluating anticancer potential?
Answer:
- Cell Lines : Use murine B16 melanoma cells (for melanin synthesis inhibition) or human cancer lines (e.g., MCF-7, HepG2) .
- Assays :
What strategies improve antiplasmodial selectivity against Plasmodium falciparum?
Answer:
- Parasite-Specific Targets : Inhibit PfDHFR (dihydrofolate reductase) or PfATP4 .
- Derivatization : Introduce trichloromethyl groups at position 2 (e.g., compound 28e reduces IC₅₀ from 1.2 µM to 0.3 µM) .
- Resistance Profiling : Test against drug-resistant strains (e.g., Dd2 or K1) .
What challenges arise during purification, and how are they addressed?
Answer:
- Low Solubility : Use DMF/EtOH mixtures for recrystallization .
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq of 3-fluorobenzyl bromide) and monitor via TLC .
- Column Artefacts : Pre-adsorb silica gel with triethylamine to prevent tailing .
How does molecular docking guide tyrosinase inhibitor design?
Answer:
- Docking Workflow :
- Lead Compound : 4g (2,4-dihydroxybenzene substituent) shows 80% inhibition at 10 µM .
How to mitigate off-target effects in cellular studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
